[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Overview
Description
[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol: is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol moiety
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, which is a part of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol. For instance, the compound is considered hazardous and may cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area . It should also be stored in a tightly closed container in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to various proteins, influencing their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular context. This compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For example, in certain cancer cell lines, this compound has been observed to induce apoptosis, thereby inhibiting cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in cellular signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Studies in animal models have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is essential for these metabolic reactions. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. For example, binding to albumin in the bloodstream can enhance the compound’s distribution to various tissues, while interactions with membrane transporters can influence its uptake into cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. In the mitochondria, this compound can influence energy production and apoptosis, while in the nucleus, it can modulate gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol typically involves the reaction of 3-(chloromethyl)benzyl alcohol with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol moiety, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
- [3-(Morpholin-4-ylmethyl)phenyl]methanol
- [3-(Piperidin-1-ylmethyl)phenyl]methanol
- [3-(Azepan-1-ylmethyl)phenyl]methanol
Comparison: Compared to its analogs, [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol exhibits unique reactivity due to the presence of the pyrrolidine ring. This structural feature imparts distinct electronic and steric properties, influencing its chemical behavior and biological activity. The compound’s ability to form stable complexes with various targets sets it apart from similar compounds, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,14H,1-2,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFREPVLJDRBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586196 | |
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-59-9 | |
Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91271-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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